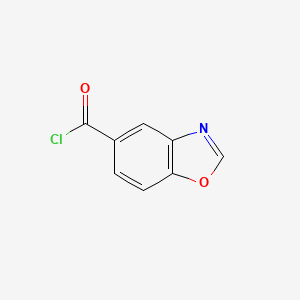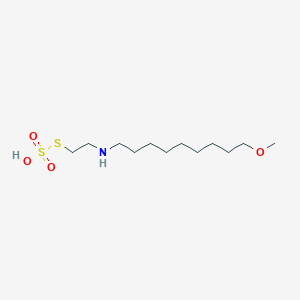
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is used in various scientific research applications due to its specific action on ganglia and adrenal medullary tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide typically involves the reaction of 4-methyl-1-phenylcyclohexylamine with 1,1-dimethylpiperazine in the presence of an iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying nicotinic acetylcholine receptors.
Wirkmechanismus
The compound acts as a non-selective nicotinic acetylcholine receptor agonist. It stimulates sympathetic ganglia and adrenal medullary tissue, leading to the release of neurotransmitters such as acetylcholine. This action is mediated through the binding of the compound to nicotinic acetylcholine receptors, which are ion channels that, when activated, allow the influx of cations like sodium and calcium, leading to cellular depolarization and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another non-selective nicotinic acetylcholine receptor agonist with similar applications.
N1-acetyl-N4-dimethyl-piperazinium iodide: Known for its central nicotinic action.
Uniqueness
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is unique due to its specific action on both ganglia and adrenal medullary tissue, making it particularly useful in the diagnosis of pheochromocytoma and in studies involving autonomic regulation .
Eigenschaften
CAS-Nummer |
21602-29-9 |
|---|---|
Molekularformel |
C19H31IN2 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
iodomethane;1-methyl-4-(4-methyl-1-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H28N2.CH3I/c1-16-8-10-18(11-9-16,17-6-4-3-5-7-17)20-14-12-19(2)13-15-20;1-2/h3-7,16H,8-15H2,1-2H3;1H3 |
InChI-Schlüssel |
SIDPGRYHNJKNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C.CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


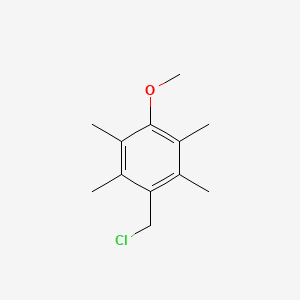
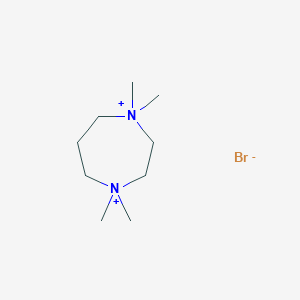
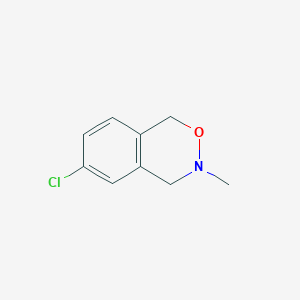
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
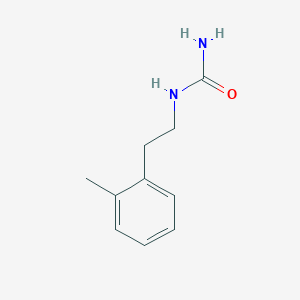
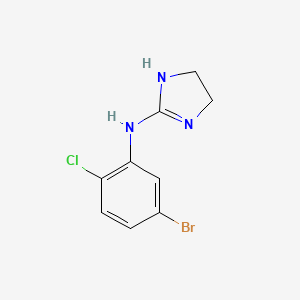
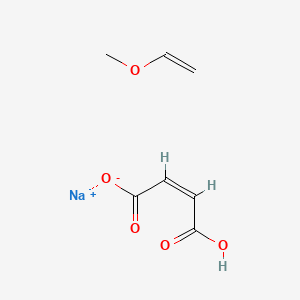
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
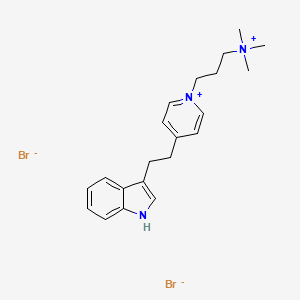
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)


